molecular formula C15H18N2O4 B4781070 N-(3,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-(3,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No.: B4781070
M. Wt: 290.31 g/mol
InChI Key: UAFINLBDLBJIMU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a 3,4-dimethoxyphenyl group, an ethyl group, and a methyl group attached to an isoxazole ring, which is further connected to a carboxamide group

Preparation Methods

The synthesis of N-(3,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound and a nitrile oxide.

    Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of 3,4-dimethoxyphenyl with the isoxazole ring.

    Addition of the Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the isoxazole derivative with an amine under suitable conditions.

Industrial production methods for this compound would involve optimizing these synthetic routes to achieve high yields and purity, while ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

N-(3,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the isoxazole ring or the carboxamide group, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups, leading to the formation of hydroxyl derivatives.

    Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, analgesic, and anticancer properties.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and has similar structural features, including the 3,4-dimethoxyphenyl group.

    N-(3,4-Dimethoxyphenyl)ethylamides: These compounds share the 3,4-dimethoxyphenyl group and have been studied for their cytotoxicity and potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups and its isoxazole ring, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-5-11-14(9(2)21-17-11)15(18)16-10-6-7-12(19-3)13(8-10)20-4/h6-8H,5H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFINLBDLBJIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
N-(3,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
N-(3,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
N-(3,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
N-(3,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
N-(3,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

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